1-(5-Bromopyrimidin-2-yl)azepane
Description
1-(5-Bromopyrimidin-2-yl)azepane is a brominated pyrimidine derivative featuring a seven-membered azepane ring. It is synthesized via nucleophilic substitution, where the azepane nitrogen displaces a leaving group (e.g., chlorine) on the pyrimidine ring. The compound is obtained as a colorless solid with a molecular weight of 255.1 g/mol (LCMS [M+H]⁺: 256.0/258.0 m/z for Br isotopes) . Its purity and structural integrity are confirmed by <sup>1</sup>H NMR, showing characteristic signals for the pyrimidine protons (δ 8.32–8.46 ppm) and azepane methylene groups (δ 1.47–3.66 ppm) . The bromine atom at the 5-position of the pyrimidine ring enhances electrophilicity, making it a versatile intermediate in medicinal chemistry for further functionalization, such as Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWWHHDYNMJYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716574 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015241-96-9 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(5-Bromopyrimidin-2-yl)azepane are compared below with analogs differing in ring size, substituents, or heteroatom placement. Key differences in physicochemical and biological behavior are highlighted.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Observations
Ring Size and Flexibility :
- The seven-membered azepane ring in this compound confers conformational flexibility, which may enhance binding to less rigid biological targets compared to six-membered piperidine analogs (e.g., 446286-61-9) .
- The diazepane derivative (849021-44-9) introduces an additional nitrogen, enabling stronger hydrogen-bond interactions in kinase inhibitors .
The hydrazone derivative (C12H11BrN4O·H2O) exhibits distinct pharmacological activities (e.g., anticonvulsant) due to the hydrazone linker and methoxybenzyl group .
Biological Relevance :
- Pyrrolidine analogs (e.g., 887425-47-0) show antimicrobial activity, possibly due to the smaller ring size favoring penetration into bacterial membranes .
- The methyl group in 446286-61-9 enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS-targeted therapies .
Synthetic Utility :
- The bromine atom in this compound facilitates cross-coupling reactions, whereas the hydrazone derivative requires alternative synthetic routes (e.g., condensation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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